![molecular formula C14H20ClFN2O B11745258 1-amino-N-[(4-fluorophenyl)methyl]cyclohexane-1-carboxamide;hydrochloride](/img/structure/B11745258.png)
1-amino-N-[(4-fluorophenyl)methyl]cyclohexane-1-carboxamide;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-amino-N-[(4-fluorophenyl)methyl]cyclohexane-1-carboxamide;hydrochloride is a synthetic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a cyclohexane ring, an amino group, and a fluorophenyl group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-amino-N-[(4-fluorophenyl)methyl]cyclohexane-1-carboxamide;hydrochloride typically involves the following steps:
Formation of the cyclohexane ring: The cyclohexane ring can be synthesized through various methods, including hydrogenation of benzene or cyclohexene.
Introduction of the amino group: The amino group can be introduced through nucleophilic substitution reactions, where an appropriate amine reacts with a halogenated cyclohexane derivative.
Attachment of the fluorophenyl group: The fluorophenyl group can be attached through Friedel-Crafts alkylation or acylation reactions, using a fluorobenzene derivative and an appropriate catalyst.
Formation of the carboxamide group: The carboxamide group can be formed through the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or an ester.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The process may include:
Continuous flow reactors: To ensure efficient mixing and heat transfer.
Catalysts: To enhance reaction rates and selectivity.
Purification techniques: Such as crystallization, distillation, and chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-amino-N-[(4-fluorophenyl)methyl]cyclohexane-1-carboxamide;hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carboxamide group can be reduced to form amines or alcohols.
Substitution: The fluorophenyl group can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.
Substitution: Reagents such as halogens, alkyl halides, or acyl halides can be used under appropriate conditions with catalysts like Lewis acids.
Major Products Formed:
Oxidation: Nitroso or nitro derivatives.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-amino-N-[(4-fluorophenyl)methyl]cyclohexane-1-carboxamide;hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Used in the development of new materials or as a precursor for the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-amino-N-[(4-fluorophenyl)methyl]cyclohexane-1-carboxamide;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to receptors: Such as G-protein coupled receptors or ion channels, leading to modulation of cellular signaling pathways.
Inhibition of enzymes: Such as proteases or kinases, leading to altered cellular processes.
Modulation of gene expression: Through interaction with transcription factors or epigenetic regulators.
Comparison with Similar Compounds
1-amino-N-[(4-fluorophenyl)methyl]cyclohexane-1-carboxamide;hydrochloride can be compared with other similar compounds, such as:
1-amino-N-[(4-chlorophenyl)methyl]cyclohexane-1-carboxamide;hydrochloride: Similar structure but with a chlorine atom instead of a fluorine atom.
1-amino-N-[(4-bromophenyl)methyl]cyclohexane-1-carboxamide;hydrochloride: Similar structure but with a bromine atom instead of a fluorine atom.
1-amino-N-[(4-methylphenyl)methyl]cyclohexane-1-carboxamide;hydrochloride: Similar structure but with a methyl group instead of a fluorine atom.
Uniqueness: The presence of the fluorophenyl group in this compound imparts unique chemical and biological properties, such as increased lipophilicity and potential for specific receptor binding, making it a valuable compound for various applications.
Properties
Molecular Formula |
C14H20ClFN2O |
|---|---|
Molecular Weight |
286.77 g/mol |
IUPAC Name |
1-amino-N-[(4-fluorophenyl)methyl]cyclohexane-1-carboxamide;hydrochloride |
InChI |
InChI=1S/C14H19FN2O.ClH/c15-12-6-4-11(5-7-12)10-17-13(18)14(16)8-2-1-3-9-14;/h4-7H,1-3,8-10,16H2,(H,17,18);1H |
InChI Key |
BFPPCMZUKXMOAE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(C(=O)NCC2=CC=C(C=C2)F)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


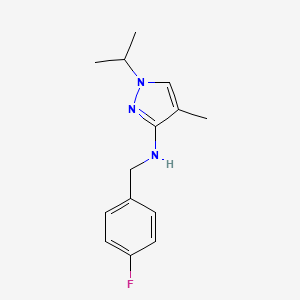
![1-(propan-2-yl)-N-[(thiophen-2-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11745179.png)
![2-{[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]amino}ethan-1-ol](/img/structure/B11745186.png)
![2-[({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}amino)methyl]phenol](/img/structure/B11745192.png)

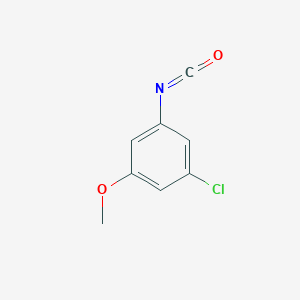
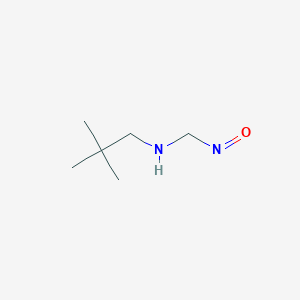
![N-[(2,5-difluorophenyl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-amine](/img/structure/B11745218.png)
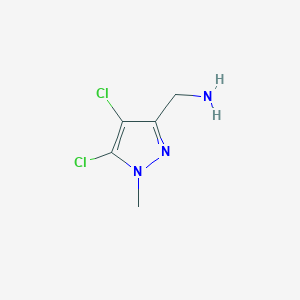
![({[5-(4-Nitrophenyl)furan-2-yl]methylidene}amino)thiourea](/img/structure/B11745225.png)
![1-cyclopentyl-N-{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11745226.png)
![[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl][(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11745234.png)
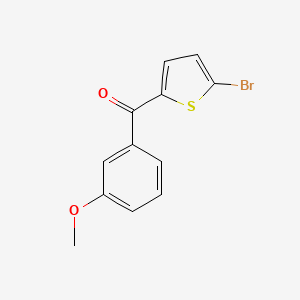
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11745241.png)
